molecular formula C10H12BrNO B7951608 2-Bromo-4-cyclopropylmethoxy-phenylamine

2-Bromo-4-cyclopropylmethoxy-phenylamine

Cat. No.: B7951608
M. Wt: 242.11 g/mol
InChI Key: CUXIBHMSLCACMR-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylmethoxy-phenylamine is a chemical compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylmethoxy-phenylamine typically involves the bromination of 4-cyclopropylmethoxy-phenylamine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropylmethoxy-phenylamine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the amine group.

  • Hydrogen Bromide Derivative: Resulting from the reduction of the bromine atom.

  • Substituted Derivatives: Resulting from the substitution of the bromine atom.

Scientific Research Applications

2-Bromo-4-cyclopropylmethoxy-phenylamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential as a precursor for pharmaceutical compounds.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Bromo-4-cyclopropylmethoxy-phenylamine is similar to other brominated phenylamine derivatives, such as 4-Bromo-2-cyclopropylmethoxy-phenylamine. its unique structural features, such as the cyclopropylmethoxy group, distinguish it from other compounds. These differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-cyclopropylmethoxy-phenylamine

  • 2-Bromo-4-methoxy-phenylamine

  • 2-Bromo-4-ethylphenylamine

Properties

IUPAC Name

2-bromo-4-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXIBHMSLCACMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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